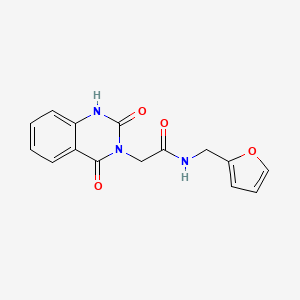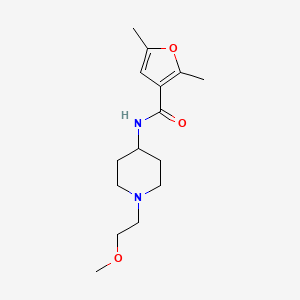
N-(1-(2-methoxyethyl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(2-methoxyethyl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The methoxyethyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might influence its pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It contains a piperidine ring, a furan ring, and a carboxamide group, all of which can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
Based on the structure, this compound is likely to be solid at room temperature. The presence of the polar carboxamide group and the nonpolar methoxyethyl group suggests that it might have both polar and nonpolar characteristics .Applications De Recherche Scientifique
Applications in Biomass Conversion and Sustainable Chemistry
One area of significant research related to similar furan derivatives is the conversion of plant biomass into furan derivatives for sustainable chemistry applications. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are key intermediates in producing a wide range of chemicals and materials from renewable resources. These compounds are explored for their potential in creating sustainable alternatives to petrochemicals in producing polymers, fuels, and functional materials. The research by Chernyshev et al. highlights the synthesis of HMF from plant feedstocks and its applications in producing various chemicals, demonstrating the importance of furan derivatives in the development of sustainable chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Potential in Pharmaceutical and Medicinal Chemistry
Research on compounds structurally related to N-(1-(2-methoxyethyl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide often explores their potential in pharmaceutical and medicinal chemistry. For instance, benzofurans and piperidine derivatives are investigated for their antimicrobial properties and as scaffolds for developing new therapeutic agents. The work by Hiremathad et al. discusses benzofuran derivatives' antimicrobial applications, indicating the relevance of such structural motifs in drug discovery and development (Hiremathad et al., 2015).
Importance in Synthesis of Fine Chemicals
Furan derivatives also play a critical role in the synthesis of fine chemicals, serving as building blocks in organic synthesis. Fan et al. reviewed the applications of 5-Hydroxymethylfurfural (HMF) in organic synthesis, demonstrating how HMF can be used to prepare various fine chemicals, illustrating the versatility of furan derivatives in chemical synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11-10-14(12(2)20-11)15(18)16-13-4-6-17(7-5-13)8-9-19-3/h10,13H,4-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUHMNQMBJLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2559832.png)
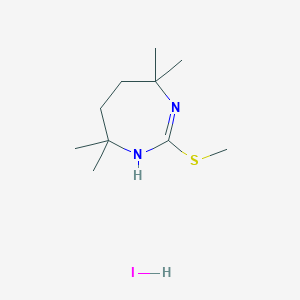
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2559835.png)
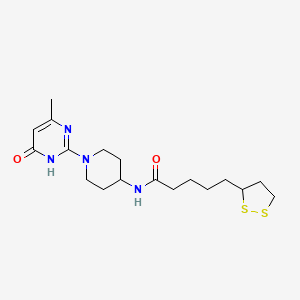

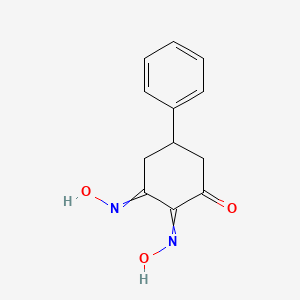
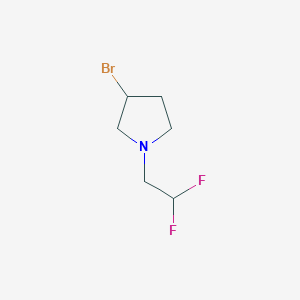
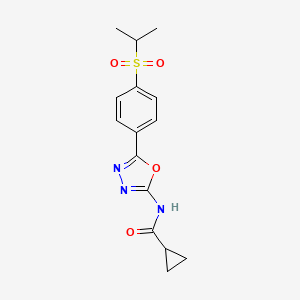
![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)
![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2559844.png)
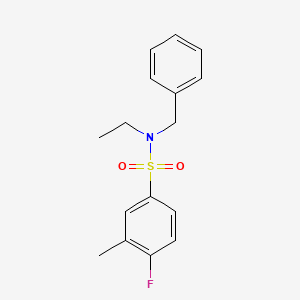
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)
